Lipophilicity Tuning Relative to Unsubstituted 4-Heptanone – LogP Comparison
The target compound exhibits a computed LogP of 2.16 , which is approximately 0.56 log units higher than the LogP of 1.60 reported for the parent 4-heptanone (CAS 123-19-3) [1]. This increase reflects the combined effect of bromine incorporation (elevates LogP) partially offset by the methoxy group (modestly reduces LogP). For procurement decisions, this LogP shift indicates that 1-bromo-6-methoxy-4-heptanone will partition more favorably into organic layers during extractive workups and may exhibit enhanced membrane permeability compared to non-halogenated heptanone analogs, a relevant consideration in early-stage medicinal chemistry campaigns where passive permeability is a design criterion.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.16 (computed) |
| Comparator Or Baseline | 4-Heptanone: LogP = 1.60 (XlogP) or 1.996 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.56 vs. 4-heptanone (XlogP); ≈ +0.16 vs. est. 4-heptanone |
| Conditions | Computed values; multiple estimation methods |
Why This Matters
A quantitative LogP difference of ≥0.5 relative to the parent ketone provides a measurable basis for selecting this compound when higher lipophilicity is required without resorting to fully alkyl-substituted analogs that may lack the synthetic handle of the bromide.
- [1] PlantAEdb. 4-Heptanone; XlogP 1.60. https://plantaedb.com/compounds/4-heptanone (accessed 2026-04-27). View Source
